molecular formula C7H13NO2 B12840327 3-Isopropylazetidine-2-carboxylic acid

3-Isopropylazetidine-2-carboxylic acid

Cat. No.: B12840327
M. Wt: 143.18 g/mol
InChI Key: VCXMOGULLXHZRZ-UHFFFAOYSA-N
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Description

3-Isopropylazetidine-2-carboxylic acid is a heterocyclic compound featuring a four-membered azetidine ring with a carboxylic acid group and an isopropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropylazetidine-2-carboxylic acid typically involves the cyclization of suitable precursors. One common method is the cyclization of 3-isopropyl-2-aminopropanoic acid under acidic conditions. Another approach involves the use of azetidine-2-carbonitriles, which undergo hydrolysis to yield the desired carboxylic acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .

Chemical Reactions Analysis

Types of Reactions: 3-Isopropylazetidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include ketones, alcohols, and substituted azetidines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Isopropylazetidine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Isopropylazetidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with the enzyme’s active site residues .

Comparison with Similar Compounds

    Azetidine-2-carboxylic acid: A non-proteinogenic amino acid with a similar azetidine ring structure.

    Proline: A naturally occurring amino acid with a pyrrolidine ring, structurally similar to azetidine.

    Pyrrolidine-2-carboxylic acid: Another heterocyclic compound with a five-membered ring.

Uniqueness: 3-Isopropylazetidine-2-carboxylic acid is unique due to its isopropyl substituent, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in the design of novel compounds with specific biological activities and chemical reactivity .

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

3-propan-2-ylazetidine-2-carboxylic acid

InChI

InChI=1S/C7H13NO2/c1-4(2)5-3-8-6(5)7(9)10/h4-6,8H,3H2,1-2H3,(H,9,10)

InChI Key

VCXMOGULLXHZRZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CNC1C(=O)O

Origin of Product

United States

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